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Abstract
Lyciumin B is a structurally unique branched cyclic ribosomal peptide isolated from the roots

of the medicinal plant Lycium barbarum. As a member of the lyciumin family of peptides, it is

characterized by an N-terminal pyroglutamate and a distinctive macrocyclic linkage formed

between the indole nitrogen of a tryptophan residue and the α-carbon of a glycine residue.

Biosynthetically, Lyciumin B originates from a precursor peptide containing a plant-specific

BURP domain and repetitive core peptide sequences. Emerging research has identified

lyciumins as potent inhibitors of angiotensin-converting enzyme (ACE) and renin, key enzymes

in the renin-angiotensin system that regulates blood pressure. This technical guide provides a

comprehensive overview of Lyciumin B, detailing its biosynthesis, chemical properties, and

biological activities, with a focus on its potential as a lead compound for the development of

novel antihypertensive therapeutics. Detailed experimental protocols for its characterization

and bioactivity assessment are also presented.

Introduction
Ribosomally synthesized and post-translationally modified peptides (RiPPs) represent a

diverse class of natural products with a wide array of biological activities. Within this class,

branched cyclic peptides from plants are a relatively recent discovery, offering novel chemical

scaffolds for drug discovery. Lyciumin B, first isolated from Lycium barbarum (goji berry), is a

prime example of such a peptide.[1][2] Its intricate, constrained cyclic structure confers
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significant stability and potent biological activity, making it an attractive subject for research in

medicinal chemistry and pharmacology. This guide aims to consolidate the current knowledge

on Lyciumin B, providing a technical resource for its study and potential therapeutic

application.

Chemical Structure and Properties
Lyciumin B is a cyclic octapeptide with a unique branched cyclic architecture.[1] Key structural

features include:

N-terminal Pyroglutamate: The N-terminal glutamine of the precursor peptide is post-

translationally modified to form a pyroglutamate residue.

Branched Cyclic Core: A macrocyclic ring is formed by a covalent bond between the indole

nitrogen of a tryptophan residue and the α-carbon of a glycine residue.[1]

A summary of the chemical properties of Lyciumin B is provided in Table 1.

Table 1: Chemical Properties of Lyciumin B
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Property Value Reference

Molecular Formula C44H52N10O11 [3][4]

Molecular Weight 896.94 g/mol [3][4]

Canonical SMILES

C1C--INVALID-LINK--

NC(=O)C(C(C)C)NC(=O)C5=C

(N=C(C=C5)C(=O)N--

INVALID-LINK--

C(=O)NCC(=O)N)C">C@HC(=

O)O

[4]

IUPAC Name

11-(hydroxymethyl)-2-[[3-(1H-

indol-3-yl)-2-[[1-(5-

oxopyrrolidine-2-

carbonyl)pyrrolidine-2-

carbonyl]amino]propanoyl]ami

no]-3,6,9,12-tetraoxo-5-

propan-2-yl-1,4,7,10,13-

pentazatricyclo[14.6.1.0¹⁷,²²]tri

cosa-16(23),17,19,21-

tetraene-14-carboxylic acid

[4]

CAS Number 125756-66-3 [3]

Biosynthesis
Lyciumin B is a ribosomally synthesized and post-translationally modified peptide (RiPP).[1]

Its biosynthesis follows a defined pathway involving a precursor peptide and subsequent

enzymatic modifications.

Precursor Peptide
The biosynthesis of Lyciumin B begins with the ribosomal synthesis of a precursor peptide,

designated LbaLycA in Lycium barbarum.[1] This precursor has a distinctive modular structure:

N-terminal Signal Peptide: Directs the precursor peptide to the secretory pathway.
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BURP Domain: A plant-specific domain of unknown function in this context, but characteristic

of lyciumin precursors.

Repetitive Core Peptides: The precursor contains multiple copies of the core peptide

sequence that will be processed to yield the mature lyciumin peptides, including Lyciumin B.

[1]

Post-Translational Modifications
Following translation, the LbaLycA precursor undergoes a series of post-translational

modifications to generate the mature Lyciumin B:

Cyclization: The key macrocyclization reaction is catalyzed by a yet-to-be-identified enzyme,

forming the bond between the tryptophan indole nitrogen and the glycine α-carbon.[1]

Pyroglutamate Formation: The N-terminal glutamine of the core peptide is converted to

pyroglutamate.

Proteolytic Cleavage: The precursor peptide is cleaved to release the individual mature

lyciumin peptides.[1]

Ribosome Endoplasmic Reticulum / Golgi Final Product

Ribosomal Synthesis LbaLycA Precursor Peptide
(with BURP domain and core peptides)

Translation Macrocyclization
(Trp-Gly bond formation)

Post-translational
Modification Pyroglutamate Formation Proteolytic Cleavage Mature Lyciumin B

Click to download full resolution via product page

Proposed biosynthetic pathway of Lyciumin B.

Biological Activity and Mechanism of Action
Lyciumins, including Lyciumin B, were initially isolated due to their inhibitory effects on key

enzymes of the renin-angiotensin system (RAS).[1] The RAS plays a critical role in the

regulation of blood pressure, and its dysregulation is a hallmark of hypertension.
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Inhibition of Angiotensin-Converting Enzyme (ACE) and
Renin
Lyciumin B is an inhibitor of both angiotensin-converting enzyme (ACE) and renin.

ACE Inhibition: ACE is responsible for the conversion of angiotensin I to the potent

vasoconstrictor angiotensin II. By inhibiting ACE, Lyciumin B can reduce the levels of

angiotensin II, leading to vasodilation and a decrease in blood pressure.

Renin Inhibition: Renin is the rate-limiting enzyme in the RAS cascade, catalyzing the

conversion of angiotensinogen to angiotensin I. Inhibition of renin by Lyciumin B blocks the

entire downstream pathway, offering a comprehensive approach to RAS blockade.

While the hypotensive activity of lyciumins has been established, specific quantitative data for

Lyciumin B is not readily available in the current literature. Table 2 presents the IC50 values

for other peptides that inhibit ACE and renin for comparative purposes.

Table 2: Comparative IC50 Values of Various Peptides against ACE and Renin
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Peptide/Extract Target Enzyme IC50 Value Reference

Rapeseed Peptide

(LY)
ACE 0.107 mM [1]

Rapeseed Peptide

(RALP)
Renin 0.968 mM [1]

Rosa rugosa Thunb.

extract
ACE 60.00 µg/mL [2]

Rosa rugosa Thunb.

extract
Renin 25.13 µg/mL [2]

Baicalin ACE 2.24 mM [5]

Baicalin Renin 120.36 µM [5]

Note: Specific IC50

values for Lyciumin B

are not available in

the cited literature.

Signaling Pathways
By inhibiting ACE and renin, Lyciumin B is predicted to modulate the downstream signaling

pathways of the renin-angiotensin system.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0091051
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0091051
https://pmc.ncbi.nlm.nih.gov/articles/PMC8981010/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8981010/
https://pubmed.ncbi.nlm.nih.gov/22136493/
https://pubmed.ncbi.nlm.nih.gov/22136493/
https://www.benchchem.com/product/b3027245?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3027245?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Angiotensinogen

Angiotensin I

Angiotensin II

AT1 Receptor

Activation

Vasoconstriction Aldosterone Secretion

Renin ACE

Lyciumin B

Inhibition

Lyciumin B

Inhibition

Click to download full resolution via product page

Modulation of the Renin-Angiotensin System by Lyciumin B.

Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of

Lyciumin B.

Isolation and Purification of Lyciumins from Lycium
barbarum
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Extraction: Air-dried and powdered roots of Lycium barbarum are extracted with a suitable

solvent system, such as methanol/water.

Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate

compounds based on polarity. A typical scheme would involve partitioning between ethyl

acetate and water.

Column Chromatography: The aqueous fraction is then subjected to repeated column

chromatography on various stationary phases, such as Diaion HP-20, Sephadex LH-20, and

reversed-phase C18 silica gel.

HPLC Purification: Final purification is achieved by preparative high-performance liquid

chromatography (HPLC) to yield pure Lyciumin B.
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General workflow for the isolation of Lyciumin B.

Structural Elucidation
The structure of Lyciumin B is determined using a combination of spectroscopic techniques:
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Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry

(HRESIMS) is used to determine the molecular formula. Tandem MS (MS/MS) is employed

to obtain fragmentation patterns, which aid in sequencing the peptide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments

(¹H, ¹³C, COSY, HSQC, HMBC) are performed to elucidate the complete planar structure and

stereochemistry of the molecule.

Heterologous Expression in Nicotiana benthamiana
Gene Synthesis and Cloning: The gene encoding the LbaLycA precursor peptide is

synthesized and cloned into a suitable plant expression vector, such as pEAQ-HT.

Agrobacterium Transformation: The expression vector is transformed into Agrobacterium

tumefaciens.

Agroinfiltration: The transformed Agrobacterium culture is infiltrated into the leaves of N.

benthamiana plants.

Incubation and Extraction: The plants are incubated for several days to allow for gene

expression and peptide production. The infiltrated leaves are then harvested, and the

peptides are extracted.

Analysis: The presence of Lyciumin B in the extract is confirmed by LC-MS analysis.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay
Substrate: Hippuryl-His-Leu (HHL) is commonly used as the substrate for ACE.

Enzyme: Rabbit lung ACE is typically used.

Procedure: a. Pre-incubate a mixture of ACE and varying concentrations of Lyciumin B in a

suitable buffer (e.g., borate buffer, pH 8.3) at 37°C. b. Initiate the reaction by adding the HHL

substrate and incubate at 37°C. c. Stop the reaction by adding an acid, such as HCl. d. The

product, hippuric acid, is extracted with ethyl acetate. e. The amount of hippuric acid is

quantified by measuring the absorbance at 228 nm.
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Calculation: The percent inhibition is calculated, and the IC50 value is determined by plotting

the percent inhibition against the logarithm of the inhibitor concentration.

Renin Inhibition Assay
Substrate: A fluorogenic renin substrate, such as (Dabcyl)-γ-Abu-Ile-His-Pro-Phe-His-Leu-

Val-Ile-His-Thr-(EDANS)-NH₂, is used.

Enzyme: Recombinant human renin is used.

Procedure: a. In a 96-well plate, add the assay buffer, renin enzyme, and varying

concentrations of Lyciumin B. b. Pre-incubate the mixture at 37°C. c. Initiate the reaction by

adding the fluorogenic substrate. d. Monitor the increase in fluorescence over time using a

fluorescence plate reader (e.g., excitation at 340 nm, emission at 490 nm).

Calculation: The rate of reaction is determined from the linear portion of the fluorescence

versus time plot. The percent inhibition is calculated, and the IC50 value is determined.

Conclusion and Future Perspectives
Lyciumin B represents a fascinating example of a branched cyclic ribosomal peptide with

significant therapeutic potential. Its inhibitory activity against both ACE and renin positions it as

a promising lead compound for the development of dual-acting antihypertensive agents. The

elucidation of its biosynthetic pathway opens up opportunities for bioengineering and the

creation of novel lyciumin analogs with improved pharmacological properties through precursor

peptide mutagenesis. Future research should focus on obtaining specific quantitative bioactivity

data for Lyciumin B, elucidating the structure of the cyclizing enzyme, and conducting in vivo

studies to validate its antihypertensive effects. The unique structural and biological properties

of Lyciumin B underscore the vast and largely untapped potential of plant-derived RiPPs in

drug discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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